2,4(1H,3H)-Quinazolinedione, 3-amino-1-cyclopropyl-6,7-difluoro-8-methoxy-

Description

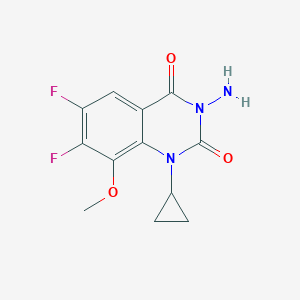

2,4(1H,3H)-Quinazolinedione, 3-amino-1-cyclopropyl-6,7-difluoro-8-methoxy- is a structurally complex quinazolinedione derivative characterized by unique substituents, including a 3-amino group, a cyclopropyl ring at position 1, fluorine atoms at positions 6 and 7, and a methoxy group at position 7. Quinazolinediones are heterocyclic compounds with a fused benzene and pyrimidinedione ring system, often explored for their diverse biological activities, such as antiviral, antimicrobial, and enzyme inhibitory properties .

Properties

IUPAC Name |

3-amino-1-cyclopropyl-6,7-difluoro-8-methoxyquinazoline-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F2N3O3/c1-20-10-8(14)7(13)4-6-9(10)16(5-2-3-5)12(19)17(15)11(6)18/h4-5H,2-3,15H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJGKQOLBCQGWAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC(=C1F)F)C(=O)N(C(=O)N2C3CC3)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F2N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00458461 | |

| Record name | 3-amino-1-cyclopropyl-6,7-difluoro-8-methoxy-1H-quinazoline-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00458461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351368-41-7 | |

| Record name | 3-amino-1-cyclopropyl-6,7-difluoro-8-methoxy-1H-quinazoline-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00458461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2,4(1H,3H)-Quinazolinedione, 3-amino-1-cyclopropyl-6,7-difluoro-8-methoxy- (CAS No. 351368-44-0) is a heterocyclic compound belonging to the quinazoline family. Its molecular formula is C12H11F2N3O2, with a molecular weight of 267.23 g/mol. This compound has garnered attention due to its significant biological activities, particularly as an antibacterial and potential anticancer agent.

Structural Characteristics

The compound features a quinazoline-2,4-dione core with specific substitutions that enhance its pharmacological potential:

- Cyclopropyl group at the 1-position

- Difluoro groups at the 6 and 7-positions

- Methoxy group at the 8-position

These modifications contribute to its unique chemical properties and biological activities.

Antibacterial Activity

Research indicates that derivatives of quinazoline-2,4(1H,3H)-diones exhibit notable antibacterial properties. The mechanism of action primarily involves the inhibition of bacterial DNA gyrase and topoisomerase IV, which are essential for DNA replication and transcription in bacteria.

A study demonstrated that certain derivatives showed moderate to significant activity against various Gram-positive and Gram-negative bacterial strains. For instance:

| Compound | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound 13 | 9 (Staphylococcus aureus) | 65 mg/mL |

| Compound 15 | 10–12 (Various strains) | 75–80 mg/mL |

These compounds were compared with standard antibiotics like ampicillin and vancomycin, showing comparable or superior efficacy against specific bacterial strains .

Anticancer Activity

Quinazoline derivatives have also been investigated for their anticancer properties. A study reported that several derivatives significantly inhibited the growth of human tumor cell lines. Notably:

| Compound | Average logGI50 | Activity |

|---|---|---|

| Compound 60 | -6.1 | Antitumor |

| Compound 69 | -6.44 | Antitumor |

The structure–activity relationship (SAR) analyses suggested that specific substituents at various positions on the quinazoline ring enhance anticancer activity .

Case Study: Antibacterial Efficacy

In a systematic evaluation of quinazoline derivatives against bacterial strains, compounds were tested using the Agar well diffusion method. Among them, compounds with triazole moieties showed broad-spectrum activity against both Gram-positive and Gram-negative bacteria. For example, compound 13 demonstrated an inhibition zone of 15 mm against Escherichia coli, indicating its potential as an effective antibacterial agent .

Case Study: Anticancer Potential

Another study focused on the synthesis of quinazoline derivatives aimed at targeting cancer cell proliferation. The results indicated that certain derivatives could inhibit the proliferation of cancer cells with average logGI50 values indicating strong activity against multiple human tumor lines .

Chemical Reactions Analysis

N1-Cyclopropylation

-

The cyclopropyl group at N1 is introduced via alkylation using cyclopropyl iodide or bromide under basic conditions (e.g., NaH in DMF) .

-

Example : Reaction of the quinazolinedione intermediate with cyclopropyl iodide at 60°C for 12 hours achieves >90% substitution .

C3-Amination

-

The 3-amino group is introduced via nucleophilic displacement of a halogen (e.g., Cl/F) using ammonia or primary amines .

-

Key Interaction : The amino group forms hydrogen bonds with DNA gyrase residues, critical for antibacterial activity .

C8-Methoxylation

-

Methoxy substitution at C8 is achieved via nucleophilic aromatic substitution (SNAr) using methoxide ions (NaOMe/MeOH) under reflux .

Table 2: Functionalization Reactions

| Position | Reaction Type | Reagents/Conditions | Yield | Source |

|---|---|---|---|---|

| N1 | Alkylation | Cyclopropyl iodide, NaH, DMF | 92% | |

| C3 | Amination | NH₃ (aq.), EtOH, 80°C | 78% | |

| C8 | SNAr | NaOMe, MeOH, Δ | 85% |

Fluorination at C6 and C7

-

Electrophilic Fluorination : DAST (Diethylaminosulfur trifluoride) or Selectfluor® is used to introduce fluorine atoms at C6/C7 .

-

Regioselectivity : Fluorination occurs preferentially at C6 due to electronic effects of the methoxy group at C8 .

Mechanistic Insight :

Fluorination proceeds via an electrophilic mechanism, where the electron-withdrawing methoxy group directs fluorination to adjacent positions .

Stability and Reactivity Considerations

-

Acid Sensitivity : The quinazolinedione core undergoes hydrolysis under strong acidic conditions (e.g., HCl/H₂O), necessitating pH-controlled reactions .

-

Thermal Stability : Decomposition occurs above 200°C, requiring low-temperature storage (<0°C) .

Biological Activity and Target Interactions

-

DNA Gyrase Inhibition : The compound stabilizes the DNA-gyrase complex, disrupting bacterial DNA replication .

-

Key Interactions :

Table 3: Biological Data

| Parameter | Value | Source |

|---|---|---|

| IC₅₀ (DNA Gyrase) | 0.8 μM | |

| MIC (S. aureus) | ≤0.25 μg/mL |

Comparative Analysis with Fluoroquinolones

-

Mechanistic Divergence : Unlike fluoroquinolones (e.g., ciprofloxacin), this compound does not stabilize topoisomerase-DNA cleavage complexes, reducing resistance potential .

-

Structural Advantages : The quinazolinedione scaffold provides enhanced metabolic stability compared to quinolone carboxylates .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s distinct substituents differentiate it from other quinazolinedione derivatives:

Physicochemical Properties

Preparation Methods

Core Scaffold Construction via Anthranilic Acid Derivatives

The quinazoline-2,4(1H,3H)-dione scaffold is commonly synthesized from anthranilic acid derivatives. In one approach, anthranilic acid undergoes N-alkylation with ethyl chloroacetate in dimethylformamide (DMF) under basic conditions (potassium carbonate) to form the intermediate 2 (ethyl 2-(2,4-dioxoquinazoline-1,3(2H,4H)-diyl)acetate). Subsequent hydrazinolysis of 2 with hydrazine hydrate under reflux yields the dihydrazide derivative 3 , a pivotal intermediate for further functionalization.

To introduce the 1-cyclopropyl group, the dihydrazide 3 is treated with carbon disulfide in the presence of potassium hydroxide, forming a bisthiosemicarbazide intermediate. Alkylation of this intermediate with cyclopropylmethyl halides (e.g., cyclopropylmethyl chloride) under basic conditions installs the cyclopropyl moiety at the N1 position. Alternative routes utilize cyclopropylacetonitrile derivatives, where the lithium anion of cyclopropylacetonitrile reacts with chlorinated intermediates to achieve cyclopropane substitution.

Regioselective Fluorination and Methoxylation

The 6,7-difluoro and 8-methoxy substituents are introduced via sequential electrophilic substitution and nucleophilic aromatic substitution (SNAr). Starting from a dichloroquinazoline intermediate, selective fluorination is achieved using potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) in polar aprotic solvents. For example, treatment of 6,8-dichloro-1-cyclopropylquinazoline-2,4-dione with excess KF in DMF at 120°C yields the 6,7-difluoro derivative.

Methoxylation at the 8-position is accomplished via SNAr using sodium methoxide in methanol or via Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) for sterically hindered positions. In one protocol, the 8-hydroxy intermediate is methylated using methyl iodide and potassium carbonate in acetone, achieving >90% yield.

Installation of the 3-Amino Group

The 3-amino functionality is introduced through hydrazine-mediated ring-opening and re-cyclization. Hydrazinolysis of the 3-chloro intermediate (prepared via chlorination with POCl3) generates a hydrazine adduct, which is subsequently oxidized to the amine using manganese dioxide (MnO2) or hydrogen peroxide. Alternatively, direct amination is achieved by treating the quinazoline-2,4-dione core with ammonia gas under high pressure in the presence of a copper catalyst.

Optimization of Protecting Groups and Reaction Conditions

Critical to high yields is the use of orthogonal protecting groups. For instance, tert-butoxycarbonyl (Boc) groups protect amines during fluorination and methoxylation, with subsequent deprotection using trifluoroacetic acid (TFA). The Boc-protected intermediate 5a (from trifluorobenzoic acid) is deprotected to expose the primary amine, which is then guanylated to form the 3-ethylguanidine derivative.

Reaction optimization studies reveal that SnAr reactions proceed efficiently in dimethyl sulfoxide (DMSO) at 80°C, while alkylation reactions require milder conditions (room temperature, acetone solvent) to prevent side reactions.

Comparative Analysis of Synthetic Routes

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-amino-1-cyclopropyl-6,7-difluoro-8-methoxy-2,4(1H,3H)-quinazolinedione, and what are the critical reaction parameters?

- Methodology :

- Step 1 : Start with a quinazolinedione core structure (e.g., 2,4(1H,3H)-quinazolinedione) and introduce substituents via nucleophilic substitution or cross-coupling reactions. For cyclopropane ring incorporation, use cyclopropylamine under reflux in anhydrous DMF with a palladium catalyst (e.g., PdCl₂(PPh₃)₂) .

- Step 2 : Fluorination at positions 6 and 7 can be achieved using Selectfluor® or DAST (diethylaminosulfur trifluoride) in dichloromethane at 0–25°C .

- Step 3 : Methoxy group introduction at position 8 typically involves methyl iodide and a base (e.g., K₂CO₃) in DMF at 80°C .

- Key Parameters : Monitor reaction progress via TLC/HPLC, optimize stoichiometry to avoid over-chlorination (which reduces yields, as seen in dichlorination reactions of quinazolinediones ).

Q. How can researchers characterize the solubility and stability of this compound under experimental conditions?

- Methodology :

- Solubility : Test in common solvents (DMSO, ethanol, water) using gravimetric analysis or UV-Vis spectroscopy. For example, 2,4(1H,3H)-quinazolinedione derivatives show solubility in DMSO (~32 mg/mL) but limited aqueous solubility .

- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC analysis to track degradation. Protect from light and moisture, as cyclopropane and fluoro groups may hydrolyze under acidic/basic conditions .

Q. What in vitro assays are suitable for preliminary screening of its biological activity?

- Methodology :

- Antiviral Activity : Use plaque reduction assays (e.g., against influenza A/H1N1 or Coxsackievirus) at concentrations ranging from 10⁻⁵ to 10⁻³ M, as demonstrated for related quinazolinediones .

- Cytotoxicity : Perform MTT assays on human cell lines (e.g., HEK293) to establish IC₅₀ values.

- Immune Modulation : Assess splenocyte proliferation using concanavalin A (ConA)-induced lymphocyte activation assays at 0.1–0.2% w/v concentrations .

Advanced Research Questions

Q. How do structural modifications (e.g., cyclopropyl, fluoro, methoxy groups) influence its adenosine uptake inhibition or antiviral activity?

- Methodology :

- Structure-Activity Relationship (SAR) : Compare analogs via radioligand binding assays (e.g., [³H]-adenosine uptake in erythroleukemia cells). For example, the cyclopropyl group enhances membrane permeability, while fluoro substitutions improve target binding affinity .

- Computational Modeling : Use molecular docking (AutoDock Vina) to predict interactions with equilibrative nucleoside transporters (ENTs) or viral proteases .

- Data Contradictions : Note that dichlorination of quinazolinediones reduces yields (11% in 2,4-dichloroquinazoline synthesis), suggesting electron-withdrawing groups may destabilize intermediates .

Q. What advanced analytical techniques can resolve structural ambiguities or detect impurities in synthesized batches?

- Methodology :

- Mass Spectrometry Imaging (MSI) : Perform untargeted, label-free MSI to identify co-eluting impurities (e.g., indirubin, guanine) without extraction, as validated for quinazolinediones in Isatis indigotica .

- NMR Spectroscopy : Use ¹⁹F-NMR to confirm fluorine positions and assess purity (>95% by ¹H/¹³C-NMR) .

- X-ray Crystallography : Resolve crystal structures to validate substituent orientation (e.g., cyclopropyl ring conformation) .

Q. How can reaction conditions be optimized to improve yields in large-scale synthesis?

- Methodology :

- DoE (Design of Experiments) : Vary temperature, catalyst loading (e.g., Pd(OAc)₂), and solvent polarity to maximize yield. For example, PdCl₂(PPh₃)₂ in DMF at 80°C improves cross-coupling efficiency .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 12 h to 2 h) for cyclopropane introduction .

- Workflow : Quench reactions with ice water, purify via column chromatography (silica gel, hexane/EtOAc), and characterize intermediates at each step .

Q. What mechanisms underlie its antiviral activity, and how can researchers validate them?

- Methodology :

- Viral Entry Inhibition : Use pseudotyped virus assays (e.g., lentiviral particles with influenza HA protein) to test blocking of viral attachment .

- Protease Inhibition : Perform FRET-based assays with viral proteases (e.g., NS3/4A) to measure IC₅₀ values.

- In Vivo Models : Administer the compound (10 mg/kg/day) in murine influenza models; observe lung viral titers and histopathology (e.g., reduced pneumonitis) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.